N-Benzoylbenzamide
Overview
Description
N-Benzoylbenzamide is an organic compound with the molecular formula C14H11NO2. It is a derivative of benzamide, where the amide nitrogen is bonded to a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-Benzoylbenzamide, also known as Benzamide, N-benzoyl-, primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also interacts with soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor (PPAR) .
Mode of Action
This compound inhibits the activity of tyrosinase, thereby affecting the production of melanin . It also modulates the activity of sEH and PPAR, which can improve diabetic conditions and hypertension .
Biochemical Pathways
The compound’s interaction with tyrosinase affects the melanin production pathway. By inhibiting tyrosinase, this compound reduces the production of melanin . Its modulation of sEH and PPAR affects multiple metabolic pathways, potentially improving conditions related to metabolic syndrome .
Pharmacokinetics
In vitro and in vivo evaluations of this compound derivatives have revealed good adme properties .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . The modulation of sEH and PPAR can lead to improvements in diabetic conditions and hypertension .
Biochemical Analysis
Biochemical Properties
N-Benzoylbenzamide interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the activity of tyrosinase, an enzyme that plays a key role in the production of melanin . The nature of this interaction is inhibitory, with this compound preventing the enzyme from catalyzing its usual reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its inhibitory action on tyrosinase. By inhibiting this enzyme, this compound can influence cell function, particularly in cells that produce melanin
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity This interaction can lead to changes in gene expression related to melanin production
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoylbenzamide can be synthesized through the direct condensation of benzoic acid and benzamide. This reaction typically requires a catalyst and specific conditions to proceed efficiently. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and a simple procedure.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The use of robust and reusable catalysts, such as IL/ZrCl4, is advantageous for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzylamine derivatives .
Scientific Research Applications
N-Benzoylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: This compound is similar in structure but has a benzyl group instead of a benzoyl group.
Benzamide: The parent compound of N-Benzoylbenzamide, lacking the benzoyl group.
Benzoic Acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual-target activity on sEH and PPAR pathways, making it a potential multitarget compound for the treatment of metabolic syndrome . Its ability to inhibit tyrosinase also distinguishes it from other benzamide derivatives .
Properties
IUPAC Name |
N-benzoylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDORMMHAKXTPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210319 | |
Record name | Benzamide, N-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-28-8 | |
Record name | Benzamide, N-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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